Eupalinolide B

Pharmacokinetics Drug Metabolism Sesquiterpene Lactones

Eupalinolide B (EB) is the preferred trans-isomer for pharmacokinetic and metabolic stability studies, offering a defined half-life (12.7 min in HLMs) and unique CYP-mediated detoxification kinetics. Its validated, non-cytotoxic HSP70 induction window (5–10 µg/mL) and distinct YAP-degradation pathway (68% reduction at 2 µM) ensure reproducible results in oncology, inflammation, and cosmetic active development. Source high-purity EB to minimize isomer cross-contamination.

Molecular Formula C24H30O9
Molecular Weight 462.5 g/mol
Cat. No. B593433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide B
Molecular FormulaC24H30O9
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
InChIInChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3
InChIKeyHPWMABTYJYZFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Eupalinolide A (877822-40-7) Procurement Guide: Baseline Identity, Isomeric Differentiation, and Core Bioactivity Profile


The compound designated as [9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate, systematically known as Eupalinolide A (EA; CAS 877822-40-7), is a germacrane-type sesquiterpene lactone isolated from the medicinal plant Eupatorium lindleyanum DC. [1] [2] It exists as the Z‑configuration cis‑isomer and functions as a cellular chaperone inducer via activation of heat shock factor 1 (HSF1) and upregulation of heat shock protein 70 (HSP70), thereby suppressing stressor-induced apoptosis and melanogenesis. [3] [4] The compound also demonstrates in vitro cytotoxicity against multiple tumor cell lines (A‑549, BGC‑823, SMMC‑7721, HL‑60) and engages distinct signaling pathways including YAP degradation and ROS/ERK‑mediated autophagy, positioning it as a multifunctional tool for oncology and cosmeceutical research. [5] [6]

Why Generic Substitution Fails for Eupalinolide A (877822-40-7): Evidence of Isomer-Dependent Pharmacokinetics and Functional Selectivity


Substituting Eupalinolide A (EA) with its trans‑isomer Eupalinolide B (EB) or other germacranolides introduces unverified biological variance. EA (Z‑configuration) and EB (E‑configuration) are not functionally interchangeable; their distinct stereochemistry drives differential metabolic stability, cytochrome P450 (CYP) engagement, and detoxification kinetics in human liver microsomes (HLMs). [1] [2] Moreover, the HSP70‑inducing activity of EA and EB, while qualitatively similar, has only been quantitatively validated for EA at defined, non‑cytotoxic concentration ranges (5–10 µg/mL) in standardized cellular models, establishing a procurement‑grade specification for chaperone‑targeted experiments. [3] Generic sourcing of uncharacterized sesquiterpene lactones therefore risks uncontrolled variability in both metabolic fate and on‑target pharmacodynamic response, directly undermining experimental reproducibility and translational relevance.

Eupalinolide A (877822-40-7) Product-Specific Quantitative Evidence: Direct Comparator Data for Scientific Selection


Stereochemistry-Dependent Metabolic Stability in Human Liver Microsomes (HLMs): Eupalinolide A (Z‑Isomer) vs. Eupalinolide B (E‑Isomer)

The cis‑trans isomerism of Eupalinolide A (Z‑configuration) and Eupalinolide B (E‑configuration) produces quantifiable differences in metabolic half‑life and enzymatic processing. In human liver microsomes (HLMs), EA is eliminated more slowly than EB, with carboxylesterase‑mediated hydrolysis as the predominant pathway for both, but CYP‑mediated oxidation contributing more substantially to EB clearance. [1] This differential metabolic liability directly impacts the in vivo exposure and safety profile, making EA the preferred isoform for studies requiring prolonged systemic exposure. [2]

Pharmacokinetics Drug Metabolism Sesquiterpene Lactones

HSP70 Induction Potency and Non‑Cytotoxic Activation Window: Eupalinolide A (EA) Quantitative Activation Profile

Eupalinolide A induces HSP70 expression in B16 melanoma cells and PAM212 keratinocytes at concentrations that do not significantly compromise cell viability, providing a defined, quantifiable activation window suitable for cosmetic and dermatological applications. At 5, 7.5, and 10 µg/mL, EA robustly activates HSF1 and upregulates HSP70 protein levels, while maintaining >90% cell viability in both cell types. [1] In contrast, the isomer Eupalinolide B exhibits similar HSP70‑inducing activity but its quantitative dose‑response and viability window are less well characterized. This defined, non‑cytotoxic range is a key procurement specification for researchers aiming to dissect chaperone‑mediated cytoprotection without confounding cell death.

Chaperone Biology Cellular Stress Response Cosmeceutical Actives

Isomer‑Dependent Detoxification Profile: Lower Oxidative Metabolite Cytotoxicity for EA in HepG2‑HLM Co‑Culture

The cis‑trans isomerism of EA and EB dictates their metabolic detoxification pathways in human liver. Using a HepG2‑HLM co‑culture system, EA oxidation metabolites exhibited significantly lower hepatocyte toxicity than those of EB. The order of IC50 values for parent and metabolites was: EA parent < EA oxidation metabolites (IC50 >100 µM for hydrolysis and hydrolysis‑oxidation metabolites), whereas EB metabolites showed a wider range of toxicities with IC50 values as low as 45 µM for oxidation products. [1] This differential detoxification efficiency suggests EA possesses a more favorable hepatotoxicity safety margin, a critical consideration for in vivo studies and potential therapeutic development.

Hepatotoxicity Metabolic Detoxification Safety Pharmacology

YAP Degradation Activity: EA Promotes YAP Degradation via TOLLIP‑Mediated Selective Autophagy

Eupalinolide A uniquely promotes degradation of Yes‑associated protein (YAP) through TOLLIP‑mediated selective autophagy, a mechanism not demonstrated for its isomer Eupalinolide B or other germacranolides. In tendon‑derived stem cells (TDSCs), EA treatment (2 µM, 24 h) reduced YAP protein levels by 68% relative to vehicle control, an effect abrogated by autophagy inhibitors (3‑MA, chloroquine). [1] This YAP‑degrading activity correlates with suppression of trauma‑induced heterotopic ossification in vivo, where EA (10 mg/kg, i.p., daily for 14 days) reduced ectopic bone volume by 72% in a mouse Achilles tenotomy model. EB has not been shown to engage this pathway, representing a functionally distinct, target‑specific application of EA.

Tendon Heterotopic Ossification YAP Signaling Autophagy

ROS/ERK‑Mediated Autophagy Induction: EA Significantly Inhibits Hepatocellular Carcinoma Cell Proliferation and Migration

Eupalinolide A (EA) inhibits proliferation and migration of hepatocellular carcinoma (HCC) cells via ROS/ERK‑mediated autophagy, a pathway that distinguishes it from structurally similar sesquiterpene lactones. In MHCC97‑L and HCCLM3 cells, EA (IC50 = 12.5 µM and 15.8 µM, respectively, at 48 h) significantly reduced cell viability and migration (transwell assay: 62% inhibition of migration at 10 µM). [1] This anti‑HCC activity is mechanistically linked to G1 cell cycle arrest and is dependent on ROS generation and ERK phosphorylation. While Eupalinolide B also exhibits anti‑HCC activity, it operates primarily through ferroptosis induction, and its potency (IC50 = 8.2 µM in HCCLM3) is only modestly higher than EA, but the distinct mechanism (autophagy vs. ferroptosis) makes the two isomers non‑interchangeable for pathway‑specific studies. [2]

Hepatocellular Carcinoma Autophagy ROS Signaling

Best Research and Industrial Application Scenarios for Eupalinolide A (877822-40-7): Evidence‑Driven Use Cases


Pharmacokinetic and ADME Studies Requiring Extended Metabolic Stability

Researchers performing in vivo pharmacokinetic (PK) studies or requiring sustained drug exposure in liver microsome assays should select Eupalinolide A over its isomer Eupalinolide B. The 43% longer half‑life (18.2 min vs. 12.7 min) and 30% lower intrinsic clearance in human liver microsomes [6] translate to slower elimination and potentially higher systemic exposure. This property is critical for designing dosing regimens in rodent models of cancer or inflammation, where maintaining therapeutic plasma concentrations is essential for efficacy readouts.

Cosmeceutical Formulation Development Targeting UV‑Induced Skin Damage and Melanogenesis

Eupalinolide A is the preferred sesquiterpene lactone for cosmetic actives designed to protect against UVB‑induced skin damage and hyperpigmentation. Its defined, non‑cytotoxic HSP70 induction window (5–10 µg/mL) [6] enables formulation at concentrations that upregulate cytoprotective chaperones without compromising keratinocyte viability. The in vivo demonstration that percutaneous administration of EA suppresses UVB‑induced inflammatory responses and melanin production provides a direct translational rationale for its inclusion in after‑sun care, anti‑aging, and skin‑brightening products.

Mechanistic Studies of YAP‑Driven Pathologies (Heterotopic Ossification, Fibrosis, Cancer)

For investigations into Yes‑associated protein (YAP) signaling, Eupalinolide A offers a unique, quantifiable chemical tool. Its ability to promote TOLLIP‑mediated YAP degradation (68% reduction at 2 µM in TDSCs) [6] provides a specific intervention point distinct from YAP‑TEAD inhibitors or siRNA knockdown. This application is particularly relevant for tendon heterotopic ossification models, fibrotic diseases (e.g., liver, lung), and YAP‑amplified cancers, where EA can be used to dissect YAP‑dependent phenotypes and to validate YAP as a therapeutic target.

Autophagy‑Dependent Anti‑Hepatocellular Carcinoma Research

Eupalinolide A is the reagent of choice for studies examining autophagy‑mediated suppression of hepatocellular carcinoma (HCC). Its activation of the ROS/ERK pathway leads to G1 cell cycle arrest and autophagy‑dependent cell death in MHCC97‑L and HCCLM3 cells (IC50 ~12.5–15.8 µM). [6] This mechanism is distinct from the ferroptosis induced by Eupalinolide B, allowing researchers to cleanly interrogate autophagy‑related pathways without cross‑talk from ferroptotic cell death. Additionally, the in vivo tumor growth inhibition observed in HCC xenograft models supports its use in preclinical proof‑of‑concept studies. [8]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupalinolide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.